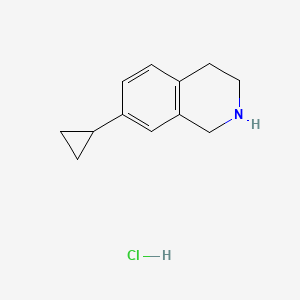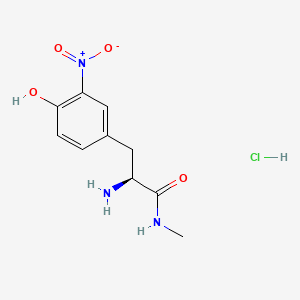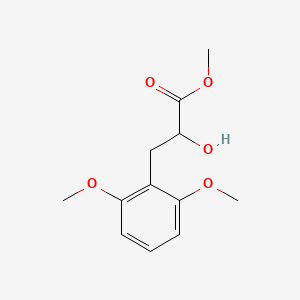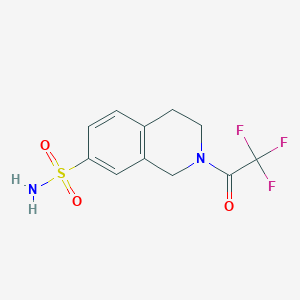
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and is often used in research due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans typically involves the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the piperidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans
- Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Uniqueness
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13;/h3-5,8,11,13-14H,6-7,9H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChI Key |
DJYDKCZPLOIQHV-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C2=CC=CC(=C2)C.Cl |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)


![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)


![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)




